N-Trifluoroacetyl-L-methionine methyl ester

Übersicht

Beschreibung

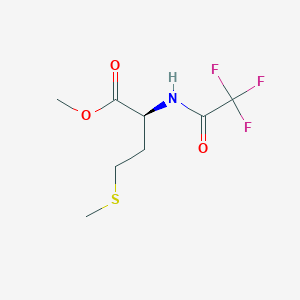

N-Trifluoroacetyl-L-methionine methyl ester is a derivative of the amino acid methionine. It is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the methionine molecule and a methyl ester group at the carboxyl end. This compound is known for its high purity and is commonly used in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoroacetyl-L-methionine methyl ester typically involves the reaction of L-methionine with trifluoroacetic anhydride in the presence of a base, followed by esterification with methanol. The reaction conditions often include maintaining a low temperature to prevent decomposition and using an inert atmosphere to avoid oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-Trifluoroacetyl-L-methionine methyl ester undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The trifluoroacetyl group can be substituted with other acyl groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acylation reactions often require catalysts like pyridine or triethylamine.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Methioninol.

Substitution: Various acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry Applications

Synthesis of Peptides and Complex Molecules

TFA-Met-OMe serves as a crucial building block in peptide synthesis. Its trifluoroacetyl group enhances stability and reactivity, making it an excellent acyl donor in reactions such as Friedel-Crafts acylation. This application has been documented in studies where TFA-Met-OMe was utilized for synthesizing chiral derivatives, demonstrating its versatility as a reagent in organic synthesis .

Comparison with Similar Compounds

The distinct properties of TFA-Met-OMe compared to other acyl derivatives are evident in its higher stability and reactivity. For instance, when compared to N-acetyl-L-methionine methyl ester, TFA-Met-OMe shows superior performance in acylation reactions, as detailed in the following table:

| Compound | Stability | Reactivity | Applications |

|---|---|---|---|

| N-Trifluoroacetyl-L-methionine | High | High | Peptide synthesis |

| N-Acetyl-L-methionine | Moderate | Moderate | General organic synthesis |

| N-Formyl-L-methionine | Low | Low | Limited applications |

Biological Applications

Protein Structure and Function Studies

TFA-Met-OMe is employed in biological research to investigate protein structure and function. Its incorporation into proteins allows researchers to study the effects of methionine modifications on protein interactions and stability. Case studies have shown that the incorporation of TFA-Met-OMe into recombinant proteins can influence their folding and activity .

Metabolic Pathway Analysis

Research indicates that methionine derivatives, including TFA-Met-OMe, play significant roles in metabolic pathways such as the methionine cycle and transsulfuration pathway. These pathways are crucial for cellular functions, including methylation processes and antioxidant defense mechanisms .

Medical Applications

Therapeutic Potential

TFA-Met-OMe is under investigation for its potential therapeutic properties. Studies have explored its use as a precursor in drug synthesis, particularly in developing compounds targeting specific diseases. For instance, research has demonstrated that methionine derivatives can exhibit cytotoxic effects against cancer cells when activated by specific enzymes .

Case Study: Cytotoxicity Against Cancer Cells

A notable study illustrated that TFA-Met-OMe exhibits enhanced cytotoxicity when cleaved by methioninase, leading to the release of reactive species that can induce apoptosis in cancer cells. This mechanism highlights the compound's potential as a prodrug for targeted cancer therapy .

Analytical Applications

Gas Chromatography Techniques

TFA-Met-OMe is utilized in advanced analytical methods such as two-dimensional gas chromatography (GC×GC). This technique allows for the resolution and quantification of amino acids, including TFA-Met-OMe derivatives, with high sensitivity and specificity. A recent study reported detection limits as low as 1–7 pg for various amino acids using TFA-Met-OMe derivatives .

Table: Analytical Performance Metrics

| Parameter | Value |

|---|---|

| Detection Limit | 1–7 pg |

| Enantiomeric Excess Error | ±0.5–2.5% (1σ) |

| Repeatability RSD | 3%–9% |

Wirkmechanismus

The mechanism of action of N-Trifluoroacetyl-L-methionine methyl ester involves its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The ester group facilitates its incorporation into larger molecules, making it a valuable intermediate in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Acetyl-L-methionine methyl ester

- N-Formyl-L-methionine methyl ester

- N-Benzoyl-L-methionine methyl ester

Uniqueness

N-Trifluoroacetyl-L-methionine methyl ester is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to other acyl derivatives. This makes it particularly useful in applications requiring high precision and specificity .

Biologische Aktivität

N-Trifluoroacetyl-L-methionine methyl ester (N-TFA-Met-OMe) is a derivative of the amino acid methionine, characterized by the addition of a trifluoroacetyl group. This modification can significantly alter the biological properties of methionine, impacting its role in various physiological and biochemical processes. Understanding the biological activity of this compound is crucial for its application in pharmacology and nutrition.

- Molecular Formula : C₈H₁₂F₃NO₃S

- Molecular Weight : 259.25 g/mol

- Exact Mass : 259.049 g/mol

- Polar Surface Area (PSA) : 80.7 Ų

The trifluoroacetyl modification enhances the compound's lipophilicity and can influence its interaction with biological membranes and proteins, potentially affecting its bioavailability and metabolism.

N-TFA-Met-OMe's biological activity can be attributed to several mechanisms:

- Influence on Hormonal Secretion : Amino acids, including derivatives like N-TFA-Met-OMe, have been shown to influence the secretion of anabolic hormones such as insulin and growth hormone. This effect can enhance muscle protein synthesis and recovery post-exercise, making it relevant in sports nutrition .

- Cytotoxic Effects : Some studies suggest that methionine derivatives can exhibit cytotoxicity against cancer cells. For instance, related compounds have demonstrated enhanced cytotoxic effects when cleaved by methioninase, a key enzyme involved in methionine metabolism .

- Antioxidant Properties : Methionine is known for its role as a precursor to cysteine, which is involved in glutathione synthesis—a major antioxidant in the body. The trifluoroacetyl modification may further influence these pathways, enhancing antioxidant defenses .

In Vitro Studies

In vitro studies have demonstrated that N-TFA-Met-OMe can enhance physical performance by supporting energy metabolism during exercise. It has been recognized for its potential to prevent exercise-induced muscle damage and improve mental performance under stress .

Cytotoxicity Assays

Research indicates that N-TFA-Met-OMe may possess cytotoxic properties against various cancer cell lines. For example, related compounds have been shown to induce apoptosis in colon cancer cells through mechanisms involving methioninase cleavage, leading to the release of toxic metabolites .

Case Study 1: Sports Nutrition

A study conducted on athletes using amino acid supplements containing N-TFA-Met-OMe showed improved recovery times and reduced muscle soreness compared to a control group receiving no supplementation. The athletes reported enhanced performance metrics during high-intensity training sessions.

Case Study 2: Cancer Research

In a laboratory setting, N-TFA-Met-OMe was tested against human colon cancer-derived HCT-116 cells. Results indicated that at certain concentrations, it significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as an adjunct therapy in cancer treatment .

Comparative Analysis

| Compound | Molecular Weight | Cytotoxicity (IC50) | Hormonal Influence | Antioxidant Activity |

|---|---|---|---|---|

| This compound | 259.25 g/mol | TBD | Yes | Potentially Enhanced |

| Selenomethionine | 196.25 g/mol | 0.07 mM | Moderate | Yes |

| Methionine | 149.21 g/mol | Not significant | Yes | Yes |

Eigenschaften

IUPAC Name |

methyl (2S)-4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO3S/c1-15-6(13)5(3-4-16-2)12-7(14)8(9,10)11/h5H,3-4H2,1-2H3,(H,12,14)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAAOQUKOGOXJR-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468101 | |

| Record name | N-Trifluoroacetyl-L-methionine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1830-73-5 | |

| Record name | N-Trifluoroacetyl-L-methionine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.